Product packaging for Potassium trimethylsilanolate(Cat. No.:CAS No. 10519-96-7)

Potassium trimethylsilanolate

Cat. No.: B130218
CAS No.: 10519-96-7
M. Wt: 129.29 g/mol
InChI Key: COTHYYYVPUZALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organosilicon Compounds in Advanced Synthetic Methodologies

Organosilicon compounds, which feature carbon-silicon bonds, are pivotal in advanced synthetic methodologies due to their unique properties and versatility. numberanalytics.combohrium.com These compounds are utilized as synthetic intermediates, protecting groups, and even as catalysts in a variety of chemical reactions. numberanalytics.combohrium.comresearchgate.net The stability of the silicon-carbon bond, combined with the diverse reactivity patterns influenced by substituents on the silicon atom, allows for the creation of complex molecules and advanced materials. numberanalytics.com In fields like pharmaceuticals and materials science, organosilicon compounds are instrumental in synthesizing everything from complex drug molecules to silicone polymers with applications in aerospace and biomedical devices. numberanalytics.comrhhz.net Their use in cross-coupling reactions and as protecting groups for sensitive functional groups underscores their importance in modern organic synthesis. numberanalytics.com

Overview of Alkali Metal Silanolates as Transformative Reagents in Modern Organic Chemistry

Alkali metal silanolates, including potassium trimethylsilanolate, are a class of compounds that have become transformative reagents in contemporary organic chemistry. thieme-connect.com Their solubility in common organic solvents allows them to serve as effective substitutes for alkali hydroxides in non-aqueous conditions. thieme-connect.com These reagents can act as non-aqueous bases, efficient nucleophiles, or selective promoters for a wide range of reactions, often under mild conditions. thieme-connect.com Their applications are found in both solution and solid-phase chemistry. thieme-connect.com The reactivity of alkali metal silanolates is crucial in various transformations, including ester hydrolysis and as bases in elimination reactions. thieme-connect.com The development of mixed alkali metal silanolates has further expanded their utility, for instance, as catalysts in ring-opening polymerization to produce linear polymers with low polydispersity. thieme-connect.com

Historical Development and Early Research Applications of this compound

The study of trialkylsilanols dates back to 1872 with the synthesis of triethylsilanol. thieme-connect.com The trimethylsilanolate analogue was first prepared in 1946 through the hydrolysis of hexamethyldisiloxane (B120664). thieme-connect.com The first documented use of this compound (TMSOK) was in 1962 by Schmidt and Schmidbaur, who used it in reactions with ferrosiloxanes. thieme-connect.com However, a detailed synthesis of TMSOK was not described until 1968 by Tikhonov and his colleagues, who prepared it from the reaction of hexamethyldisiloxane with aqueous potassium hydroxide (B78521). thieme-connect.com

Early applications of this compound showcased its versatility. It was used for the hydrolysis of nitriles to primary amides, the conversion of esters to carboxylic acids, and the transformation of dialkyl phosphonates to their monoalkyl phosphonates. lookchem.comchemicalbook.com It also found use as a coupling promoter in the cross-coupling of aliphatic alkynylsilanols with aryl iodides. lookchem.comchemicalbook.com A significant advancement came with its application in Suzuki-Miyaura cross-coupling reactions, where it acts as a soluble, non-aqueous base, enabling homogeneous reaction conditions and significantly accelerating reaction rates. orgsyn.orgnih.govacs.org This has been particularly beneficial for reactions that are sluggish or require anhydrous conditions to prevent side reactions like protodeboronation. orgsyn.orgnih.gov

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₃H₉KOSi lookchem.com
Molecular Weight 128.29 g/mol chemicalbook.com
Appearance White to off-white powder/solid cymitquimica.comchemicalbook.com
Melting Point 135-138 °C lookchem.comchemicalbook.comchemicalbook.com
Boiling Point 75 °C at 760 mmHg lookchem.com
Solubility Soluble in polar solvents like water and alcohols, as well as various organic solvents such as tetrahydrofuran (B95107), diethyl ether, and toluene. cymitquimica.comchemicalbook.comchemicalbook.com
pKa of Trimethylsilanol (B90980) 12.7 thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10KOSi B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10519-96-7

Molecular Formula

C3H10KOSi

Molecular Weight

129.29 g/mol

IUPAC Name

potassium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

COTHYYYVPUZALV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[O-].[K+]

Isomeric SMILES

C[Si](C)(C)[O-].[K+]

Canonical SMILES

C[Si](C)(C)O.[K]

Other CAS No.

10519-96-7

Pictograms

Corrosive

Related CAS

1066-40-6 (Parent)

Synonyms

1,1,1-Trimethylsilanol Potassium Salt;  (Trimethylsiloxy)potassium;  Trimethylsilanol Potassium Deriv.;  Trimethylsilanol Potassium Salt;  Potassium Trimethylsilanolate;  Potassium Trimethylsiloxide;  Potassium Trimethylsilyloxide;  Trimethylsiloxypotassium

Origin of Product

United States

Synthetic Methodologies for Potassium Trimethylsilanolate

Established Laboratory Synthesis Routes

Laboratory preparations of potassium trimethylsilanolate are well-documented, providing accessible methods for obtaining this reagent for research purposes.

Analogous Preparations of Related Alkali Metal Trimethylsilanolates

The synthetic principles used to prepare this compound can be extended to other alkali metals, with modifications to the reagents and conditions. The sodium salt, sodium trimethylsilanolate, was first prepared via the hydrolysis of hexamethyldisiloxane (B120664), followed by reaction with sodium metal in dry xylene or with an aqueous solution of sodium hydroxide (B78521). thieme-connect.com The lithium, rubidium, and cesium analogs are also known. Lithium trimethylsilanolate can be synthesized by treating hexamethyldisiloxane with methyllithium. thieme-connect.com The heavier alkali metal salts, for rubidium and cesium, have been prepared through the direct reaction of trimethylsilanol (B90980) with the elemental metals. thieme-connect.com

Table 1: Synthesis of Various Alkali Metal Trimethylsilanolates

Alkali Metal Precursor(s) Key Reagent(s) Reference
Lithium Hexamethyldisiloxane Methyllithium thieme-connect.com
Sodium Hexamethyldisiloxane Sodium metal or Sodium Hydroxide thieme-connect.com
Rubidium Trimethylsilanol Elemental Rubidium thieme-connect.com
Cesium Trimethylsilanol Elemental Cesium thieme-connect.com

Industrial Scale Production Approaches for this compound

On an industrial scale, a common approach for producing this compound involves the reaction of hexamethyldichlorosilane with potassium hydroxide. chemicalbook.comgoogle.com This process is designed for large-scale, cost-effective production yielding a high-purity product. The typical procedure involves charging a reaction kettle with hexamethyldichlorosilane and adding potassium hydroxide while stirring under a nitrogen atmosphere. chemicalbook.com The mixture is heated to reflux for several hours to ensure the reaction goes to completion, with simultaneous water removal. google.com Following the reaction, the product mixture is transferred to a centrifugal spray drying oven. google.com This final step removes residual moisture and isolates the this compound as a high-purity, white crystalline solid. google.com

Table 2: Example Parameters for Industrial Synthesis

Parameter Value/Description Reference
Starting Material Hexamethyldichlorosilane google.com
Reagent Potassium Hydroxide google.com
Reaction Temperature 100–103 °C (Reflux) google.com
Reaction Time 10–15 hours google.com
Isolation Method Centrifugal Spray Drying google.com
Drying Temperature 100–120 °C google.com
Final Purity >99% google.com

In Situ Generation and Reactive Intermediate Formation

This compound (often abbreviated as TMSOK) is frequently used in organic synthesis where it generates reactive intermediates in situ. A prominent example is its role in the Suzuki-Miyaura cross-coupling reaction. nih.gov In anhydrous, homogeneous reaction conditions, TMSOK acts as a potent base that reacts with boronic esters to form a highly reactive four-coordinate boronate species. nih.govorgsyn.org This in situ-formed boronate is the key intermediate that participates in the transmetalation step of the palladium catalytic cycle. nih.gov The use of TMSOK allows these reactions to proceed rapidly, often in minutes, under mild, room-temperature conditions, which is a significant advantage over methods that require harsher conditions or insoluble inorganic bases. nih.gov

Synthesis and Characterization of Mixed Alkali Metal Silanolates Incorporating this compound Moieties

Research into alkali metal silanolates has also led to the synthesis and characterization of mixed-metal complexes. These compounds are typically generated from equimolar mixtures of the appropriate single-metal trimethylsilanolate salts. Crystallization from such mixtures has yielded double complex silanolates, such as {[(CH₃)₃SiOHLi}K. thieme-connect.com Furthermore, a mixed alkali metal silanolate with the formulation K₄Li₄(OSiMe₃)ₓ(OCMe₃)₈₋ₓ has been prepared from the reaction of hexamethyldisiloxane, n-butyllithium, and potassium tert-butoxide. thieme-connect.com These complex structures demonstrate the ability of silanolate ligands to bridge different alkali metal centers. thieme-connect.com

Mechanistic Elucidations of Potassium Trimethylsilanolate Mediated Transformations

Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The use of potassium trimethylsilanolate as a base in Suzuki-Miyaura cross-coupling reactions has been instrumental in uncovering mechanistic details that diverge from traditionally accepted pathways. nih.govillinois.eduacs.org Its ability to promote rapid reactivity in aprotic, homogeneous environments allows for detailed kinetic and intermediate analysis. orgsyn.orgnih.gov

Research has demonstrated that the Suzuki-Miyaura reaction promoted by this compound proceeds through the "boronate mechanism". nih.govillinois.eduacs.orgnih.gov This pathway is characterized by the direct reaction of a 4-coordinate, 8-electron boronate species with an arylpalladium halide complex. nih.govacs.org The TMSOK base activates the boronic ester, forming a more nucleophilic boronate which then displaces the halide on the palladium complex to form a pre-transmetalation intermediate. nih.govacs.org This mechanism is distinct from other established systems and was previously considered to be prohibitively slow. nih.govillinois.eduacs.org Studies involving isolated intermediates and kinetic analysis have provided strong evidence for the viability of this pathway under anhydrous conditions enabled by TMSOK. nih.govillinois.eduacs.org For instance, the reaction between an arylpalladium bromide complex and a TMSOK-ligated boronate complex was observed to proceed readily at low temperatures to generate the biaryl product. nih.govacs.org

The boronate mechanism stands in contrast to the more commonly cited "oxo-palladium pathway". nih.govillinois.eduacs.org The oxo-palladium pathway is prevalent in reactions using aqueous bases, where an arylpalladium halide complex first undergoes ligand exchange with a hydroxide (B78521) ion to form an arylpalladium hydroxide complex. nih.govacs.org This hydroxide complex, which often dimerizes, then reacts with a 3-coordinate boronic acid to facilitate transmetalation. nih.gov The key distinction lies in the activating species and the nature of the boron reagent involved in the transmetalation step. The TMSOK-mediated system avoids the necessity of water and hydroxide intermediates, directly engaging the boronate complex with the palladium halide, thereby shifting the dominant mechanistic pathway from the oxo-palladium to the boronate route. nih.govnih.gov

FeatureBoronate Mechanism (with TMSOK)Oxo-Palladium Pathway
Activating Base This compound (TMSOK)Typically aqueous inorganic bases (e.g., NaOH, K₂CO₃)
Boron Species 4-coordinate, 8-electron boronate complex3-coordinate, 6-electron boronic acid
Palladium Intermediate Arylpalladium halide complex (L)nPd(Ar)(X)Arylpalladium hydroxide complex (L)nPd(Ar)(OH)
Key Step Direct reaction of boronate with (L)nPd(Ar)(X)Reaction of boronic acid with (L)nPd(Ar)(OH)
Reaction Conditions Anhydrous, homogeneousOften aqueous or biphasic

While highly effective, this compound can also act as a potent inhibitor in Suzuki-Miyaura cross-couplings, restricting the reaction's generality and reproducibility. nih.govresearchgate.netacs.org This inhibition is thought to arise from the formation of inactive palladium species, such as LnPd(Ar)(OTMS) or the hydroxo-bridged dimer [LnPd(Ar)(μ–OH)]₂. nih.govresearchgate.netnih.gov Recent studies have shown that the addition of halide salts can dramatically accelerate reaction rates and mitigate this inhibitory effect. nih.govresearchgate.netacs.org The halide additives promote the formation of the active LnPd(Ar)(X) (where X is a halide) species over the inactive off-cycle reservoirs. nih.govacs.orgnih.gov This strategy not only improves reaction efficiency but also expands the substrate scope to include protic heterocycles, which are otherwise potent catalyst inhibitors under the basic conditions created by TMSOK. nih.govresearchgate.net

Mechanistic investigations into the TMSOK-promoted Suzuki-Miyaura reaction have led to the characterization of an unprecedented binuclear palladium(I) complex that contains a bridging aryl ligand. nih.govillinois.eduacs.org This novel complex was identified as a catalytic intermediate and was characterized using NMR spectroscopy, mass spectrometry, and computational methods. nih.govillinois.edu Density functional theory (DFT) calculations suggest this binuclear complex has an open-shell ground electronic state. nih.govacs.org Kinetic studies implicate the complex as being part of the catalytic cycle. nih.gov This discovery is significant as it expands the known potential mechanisms for the Suzuki-Miyaura reaction and has broader implications for understanding palladium-mediated cross-coupling reactions in general. nih.govillinois.edu The binuclear complex was observed to undergo both transmetalation with a boronate and oxidative addition with an aryl bromide, confirming its reactivity and competence within the catalytic cycle. nih.gov

The use of this compound has also enabled rapid and efficient anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters with aryl halides. nih.gov This is a challenging transformation due to the typically slow transmetalation of alkylboronates and competing side reactions like β-hydride elimination. nih.gov The combination of specific phosphine (B1218219) ligands, neopentyldiol alkylboronic esters, and TMSOK allows for reactions to complete in under an hour with good yields. nih.gov Importantly, mechanistic studies have revealed that this reaction proceeds through a stereoretentive pathway, meaning the stereochemistry of the alkyl group is preserved during the coupling process. nih.gov

Aryl Halide SubstrateProduct Yield (%)Reaction Time (min)
Electron-neutral arenesGood to Excellent< 25
Electron-poor arenesGood to Excellent< 25
Electron-rich arenesModerate to GoodExtended times or higher temperatures required

Fundamental Roles as a Strong Base and Nucleophile

Beyond its specific role in palladium catalysis, this compound is a versatile reagent valued for its fundamental properties as a strong base and a nucleophile. cymitquimica.comthieme-connect.com As a potassium salt, it is highly ionic, yet the bulky, non-polar trimethylsilyl (B98337) group renders it soluble in many common organic solvents, such as tetrahydrofuran (B95107) (THF). nih.govcymitquimica.comthieme-connect.com This solubility allows it to function as a strong base in homogeneous, aprotic media, a significant advantage over many insoluble inorganic bases. orgsyn.orgnih.gov

Its utility extends to various chemical transformations:

Hydrolysis of Nitriles and Esters: It serves as an effective reagent for the hydrolysis of nitriles to primary amides and the conversion of esters to their corresponding carboxylic acids. lookchem.comtcichemicals.com The dealkylation of esters is believed to occur via a nucleophilic attack by the silanolate anion. tcichemicals.com

Phosphonate Conversion: It facilitates the transformation of dialkyl phosphonates into their monoalkyl counterparts. lookchem.com

Selective Synthesis: In some applications, it is employed as a reagent to selectively form E-alkenes, where it helps control the reaction pathway to favor the desired geometric isomer. lookchem.com

In these roles, this compound acts as a soluble and potent source of a hard oxygen nucleophile and a strong Brønsted base, enabling reactions under mild conditions. thieme-connect.comtcichemicals.com

Nucleophilic Attack in Ester Cleavage Mechanisms

This compound (TMSOK) serves as an effective reagent for the cleavage of esters to their corresponding carboxylic acids under mild, anhydrous conditions. tcichemicals.com The operative mechanism is largely dependent on the nature of the ester's alcohol moiety. thieme-connect.com

For esters derived from phenols, the reaction is proposed to proceed via a BAC2 (base-catalyzed acyl-halogen cleavage) mechanism. researchgate.netresearchgate.net This pathway involves the nucleophilic attack of the trimethylsilanolate anion on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the phenoxide ion, being a relatively good leaving group, is eliminated, leading to the formation of a trimethylsilyl ester intermediate. This intermediate is then readily cleaved to yield the corresponding carboxylate salt. The preference for the BAC2 pathway in phenolic esters is attributed to the greater stability of the phenoxide leaving group compared to an alkoxide. researchgate.netresearchgate.net

In the case of esters derived from primary and secondary alcohols, a BAL2 (base-catalyzed alkyl-oxygen cleavage) mechanism has also been proposed. thieme-connect.com However, kinetic studies, including those utilizing NMR, have provided evidence supporting the BAC2 mechanism as a significant pathway for a range of substrates. thieme-connect.de The reaction demonstrates broad applicability, successfully cleaving esters of primary and secondary alcohols, as well as allylic and benzylic esters. researchgate.netnih.gov Notably, esters of tertiary alcohols are generally resistant to cleavage by TMSOK, highlighting the steric sensitivity of the reaction. researchgate.netnih.gov

The table below summarizes the effectiveness of this compound in the cleavage of various ester types.

Table 1: Scope of this compound in Ester Cleavage

Ester Type Substrate Example Reactivity with TMSOK Proposed Primary Mechanism
Primary Alkyl Methyl benzoate High BAC2
Secondary Alkyl Isopropyl benzoate Moderate to High BAC2
Tertiary Alkyl tert-Butyl benzoate Low to No Reaction -
Phenolic Phenyl acetate High BAC2
Allylic Allyl benzoate High BAC2

Deprotonation Processes in Substrate Activation and Selective Transformations

This compound's utility extends beyond its role as a nucleophile to that of a mild base in various organic transformations. thieme-connect.com Its moderate basicity, with the pKa of its conjugate acid, trimethylsilanol (B90980), being 12.7, allows for selective deprotonations where stronger bases might lead to undesired side reactions. thieme-connect.de

A prominent example of TMSOK acting as a base is in the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov Mechanistic studies have revealed that TMSOK promotes this reaction under anhydrous, homogeneous conditions. nih.govnih.govorgsyn.orgresearchgate.net In this context, TMSOK facilitates the formation of a boronate complex from the boronic ester, which is a key intermediate in the "boronate pathway" of the catalytic cycle. nih.govnih.gov Kinetic analyses have demonstrated that the reaction rate can be inversely proportional to the concentration of TMSOK, suggesting that while it is essential for activating the boronic ester, an excess can be inhibitory. nih.govnih.gov This inhibitory effect is thought to arise from the coordination of excess silanolate to the palladium center, leading to the formation of less reactive or off-cycle catalyst species. nih.gov Research has shown that the addition of halide salts can alleviate this inhibition by influencing the speciation of the palladium catalyst and favoring the formation of the active catalytic species. nih.govacs.org

The role of TMSOK as a selective base is further exemplified in the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones. researchgate.net In these transformations, TMSOK is proposed to initially deprotonate the substrate, facilitating subsequent ring-opening and decarboxylation or deprotection steps. researchgate.net This method provides a convenient one-step procedure for the synthesis of amino acid derivatives. researchgate.net

Table 2: Role of this compound as a Base in Selective Transformations

Transformation Substrate Role of TMSOK Mechanistic Aspect
Suzuki-Miyaura Cross-Coupling Boronic Esters Activation of Boronic Ester Formation of a reactive boronate complex, proceeding via the "boronate pathway". nih.govnih.gov

Mechanistic Insights into Carbon-Silicon Bond Disconnection (Protodesilylation)

This compound has been shown to be an effective catalyst for the protodesilylation of organosilanes, a reaction that involves the cleavage of a carbon-silicon bond. tcichemicals.comtcichemicals.com This transformation is particularly useful as it allows for the removal of a silyl (B83357) group, which may have served as a protecting group or a directing group in a prior synthetic step. The reaction proceeds efficiently for sp³, sp², and sp-hybridized carbon-silicon bonds. tcichemicals.comtcichemicals.com

The mechanism of this base-catalyzed protodesilylation is believed to involve the activation of a proton source by the trimethylsilanolate. The deprotonated species then acts as a nucleophile, attacking the silicon atom and facilitating the cleavage of the C-Si bond. While detailed kinetic studies on TMSOK-catalyzed protodesilylation are not extensively reported, the catalytic nature of the process suggests a cycle where the silanolate is regenerated. The reaction's success with only a catalytic amount of TMSOK indicates that the turnover frequency is significant. tcichemicals.comtcichemicals.com

Mechanistic Studies of E-Alkene and Vinyl Nitrile Syntheses

This compound has been utilized in the stereoselective synthesis of E-alkenes through the elimination of arenesulfinic acids from sulfones. thieme-connect.com This reaction provides a method for the formation of trans-alkenes with high selectivity. The mechanism is thought to proceed via an E2-type elimination, where the trimethylsilanolate acts as a base to deprotonate the carbon alpha to the sulfone group, leading to the concerted elimination of the sulfinate leaving group. The stereochemical outcome is dictated by the anti-periplanar arrangement of the proton and the leaving group in the transition state.

In the context of vinyl nitrile synthesis, TMSOK has been employed in a one-pot synthesis of cinnamamides from aromatic aldehydes and acetonitrile (B52724). thieme-connect.de In the initial steps of this reaction sequence, TMSOK functions as a base, promoting the condensation of the aldehyde with acetonitrile to form an unsaturated nitrile intermediate. thieme-connect.de Subsequently, in the final step of the one-pot procedure, TMSOK acts as a nucleophile to hydrolyze the nitrile functionality to a primary amide. thieme-connect.de

Furthermore, TMSOK is an effective reagent for the selective hydrolysis of nitriles to primary amides under mild, anhydrous conditions. researchgate.net Kinetic studies have demonstrated that the reaction proceeds with high selectivity, and the subsequent hydrolysis of the amide to the carboxylic acid is negligible under the reaction conditions. researchgate.net The proposed mechanism involves the nucleophilic attack of the trimethylsilanolate on the nitrile carbon, followed by protonation to yield an imidate intermediate. This intermediate then tautomerizes and is further hydrolyzed to the amide.

Table 3: Mechanistic Roles of this compound in E-Alkene and Vinyl Nitrile Syntheses

Synthesis Role of TMSOK Mechanistic Pathway
E-Alkene Synthesis Base E2-type elimination of arenesulfinic acids from sulfones. thieme-connect.com
Vinyl Nitrile (Cinnamamide) Synthesis Base and Nucleophile Initial base-catalyzed condensation followed by nucleophilic hydrolysis of the nitrile. thieme-connect.de

Advanced Applications of Potassium Trimethylsilanolate in Organic Synthesis

Catalytic and Reagent Roles in Cross-Coupling Reactions

Potassium trimethylsilanolate has proven to be a pivotal reagent in palladium-catalyzed cross-coupling reactions. Its ability to function under anhydrous, homogeneous conditions provides distinct advantages over traditional inorganic bases, leading to enhanced reaction rates, yields, and substrate scope.

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The use of this compound has revolutionized this reaction, particularly for the coupling of boronic esters. nih.govacs.org Traditionally, these reactions require aqueous bases, which can lead to competitive hydrolysis of the boronic ester and protodeboronation, diminishing efficiency. orgsyn.orgillinois.edu

This compound, being soluble in organic solvents like tetrahydrofuran (B95107) (THF), facilitates a homogeneous reaction environment under strictly anhydrous conditions. nih.govresearchgate.net This approach prevents the undesired hydrolysis of the boronic ester, allowing it to participate directly in the catalytic cycle. illinois.edu Research has shown that this method can dramatically reduce reaction times, often from hours or days to mere minutes, while providing quantitative yields. nih.govacs.orgresearchgate.net

Mechanistic studies have revealed that the TMSOK-promoted reaction proceeds via the "boronate pathway". nih.govillinois.eduacs.org In this pathway, the silanolate activates the boronic ester to form a four-coordinate boronate species. This boronate then reacts with the arylpalladium halide complex in the turnover-limiting transmetalation step. nih.govillinois.eduacs.org This is in contrast to many traditional Suzuki-Miyaura reactions that are believed to proceed through an "oxo-palladium pathway". nih.govillinois.edu The efficiency of the TMSOK system is, however, sensitive to stoichiometry; an excess of TMSOK can be inhibitory, stalling the reaction. orgsyn.orgnih.gov This has led to the development of protocols involving portion-wise addition of the base to manage its concentration and achieve optimal results across a broad range of substrates. nih.gov

Table 1: TMSOK-Promoted Suzuki-Miyaura Cross-Coupling Examples
Aryl HalideBoronic EsterCatalystSolventTimeYield (%)
4-BromoanisolePhenylboronic acid neopentyl glycol esterPd-P(t-Bu)3-G3THF5 min>99
1-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid neopentyl glycol esterPd-P(t-Bu)3-G3THF5 min>99
2-Bromopyridine4-tert-Butylphenylboronic acid neopentyl glycol esterPd-P(t-Bu)3-G3THF15 min94
1-Chloro-4-nitrobenzene3,4-Dichlorophenylboronic acid neopentyl glycol esterPd-P(t-Bu)3-G3CPME1 h91

This compound is also a key promoter for the palladium-catalyzed cross-coupling of aliphatic alkynylsilanols with aryl halides, a variant of the Sonogashira reaction. nih.govquimicaorganica.org This methodology provides a valuable fluoride-free alternative for the activation of organosilicon reagents. organic-chemistry.orgacs.org Traditional methods often rely on fluoride sources like tetrabutylammonium fluoride (TBAF), which can be costly and incompatible with silicon-based protecting groups. acs.org

In this transformation, KOTMS serves as an activator for the alkynylsilanol. The reaction typically employs a palladium catalyst and a copper(I) iodide co-catalyst and proceeds efficiently at room temperature. nih.govorganic-chemistry.orgacs.org The process has been shown to be effective for a range of aryl iodides, including both electron-rich and electron-poor systems, affording the corresponding coupled products in good to excellent yields. organic-chemistry.orgacs.org The use of KOTMS under these mild, fluoride-free conditions represents a significant operational advantage, expanding the utility of alkynylsilicon compounds in C-C bond formation. acs.orgacs.org While highly effective with aryl iodides, couplings involving aryl bromides have been found to be less efficient, often requiring higher temperatures. organic-chemistry.org

Table 2: KOTMS-Promoted Cross-Coupling of Alkynylsilanols with Aryl Iodides
AlkynylsilanolAryl IodideCatalyst SystemSolventYield (%)
Dimethyl(oct-1-yn-1-yl)silanol4-Iodoanisole(Ph3P)2PdCl2 / CuIDME91
Dimethyl(oct-1-yn-1-yl)silanol1-Iodo-4-nitrobenzene(Ph3P)2PdCl2 / CuIDME94
Dimethyl(3,3-dimethylbut-1-yn-1-yl)silanolIodobenzene(Ph3P)2PdCl2 / CuIDME93
Dimethyl(phenylethynyl)silanol4-Iodotoluene(Ph3P)2PdCl2 / CuIDME85

The efficiency of this compound in Suzuki-Miyaura cross-coupling extends to the synthesis of conjugated polymers. In Suzuki-Miyaura type polymerization, KOTMS is used as a base to facilitate the formation of polymers from dihaloaromatic monomers and aromatic bis(boronic esters). researchgate.net Its use is particularly advantageous in producing polysiloxanes and other polymers where the absence of residual methanol or phenols is critical. guidechem.comgoogle.com

The application of KOTMS in this context allows for the synthesis of well-defined polymer structures. For instance, it has been employed in the polymerization of monomers like 2,7-dibromo-9,9-didodecyl-9H-fluorene with 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. researchgate.net The anhydrous and homogeneous conditions afforded by KOTMS are crucial for achieving high molecular weight polymers with controlled structures, which are essential for applications in materials science and electronics. guidechem.com

Selective Functional Group Transformations

Beyond cross-coupling, this compound is a powerful reagent for selective functional group manipulations, particularly for the hydrolysis of esters and nitriles under non-aqueous conditions, where traditional reagents may fail or cause unwanted side reactions.

This compound serves as a potent reagent for the cleavage of esters, especially methyl and ethyl esters, to their corresponding carboxylic acids under mild, non-aqueous conditions. srce.hrsmolecule.com It functions as a soluble "hydroxide equivalent" in organic solvents like THF or ether. thieme-connect.com This method is a superior alternative to classic saponification, particularly for substrates that are sensitive to water or harsh basic conditions. srce.hr

The reaction is believed to proceed via a nucleophilic attack of the trimethylsilanolate oxygen on the ester's carbonyl carbon. For alkyl esters, a BAL2 mechanism is proposed, involving the cleavage of the alkyl-oxygen bond. thieme-connect.com The reaction is generally clean and high-yielding, with the resulting potassium carboxylate salt often precipitating from the reaction mixture, which simplifies product isolation. thieme-connect.com This technique has been successfully applied to a variety of aliphatic and aromatic esters. srce.hr

Table 3: KOTMS-Mediated Hydrolysis of Esters
Ester SubstrateSolventTimeYield of Carboxylic Acid (%)
Methyl benzoateTHF1 h95
Ethyl 4-chlorobenzoateEt2O4 h84
Methyl heptanoateTHF0.5 h96
Benzyl phenylacetateTHF2 h92

The selective conversion of nitriles to primary amides is a valuable transformation that can be challenging due to the potential for over-hydrolysis to the carboxylic acid. This compound provides a mild and efficient method for achieving this selective hydrolysis. tcichemicals.com

When a nitrile is treated with KOTMS in a non-aqueous solvent, the reaction proceeds cleanly to afford the primary amide in good yield. The reaction mechanism is thought to involve the nucleophilic attack of the silanolate on the nitrile carbon, followed by a rearrangement and subsequent workup to yield the amide. The mild conditions and high selectivity make this method particularly useful for the synthesis of complex molecules where sensitive functional groups must be preserved. The reaction typically proceeds at room temperature, distinguishing it from ester hydrolysis which can often occur at lower temperatures. thieme-connect.com

Conversion of Dialkyl Phosphonates to Monoalkyl Phosphonates

The selective dealkylation of dialkyl phosphonates to furnish monoalkyl phosphonates is a crucial transformation, though it often necessitates harsh reaction conditions such as high pH and prolonged heating, which are incompatible with sensitive functional groups. thieme-connect.com this compound provides a mild and efficient alternative for this conversion under non-aqueous conditions. researchgate.net

The reaction involves treating a dialkyl phosphonate with one equivalent of KOTMS in an organic solvent like tetrahydrofuran (THF), diethyl ether (Et₂O), or dichloromethane (CH₂Cl₂) at room temperature. thieme-connect.com This procedure typically runs for about 16 hours and yields the desired anhydrous potassium monoalkyl phosphonate salts in good to excellent yields. thieme-connect.comresearchgate.net A significant advantage of this method is the operational simplicity of the workup; the product salt often precipitates from the reaction mixture and can be isolated by simple filtration, allowing for easy removal of impurities. thieme-connect.comresearchgate.net

This methodology demonstrates broad functional group tolerance. thieme-connect.com For instance, the selective monodealkylation of calix chemistryviews.orgarene phosphonates proceeds in excellent yields (84-98%), whereas traditional aqueous basic hydrolysis leads to complex mixtures. researchgate.net

The reactivity of KOTMS can be influenced by other functional groups present in the phosphonate ester. When diethyl (cyanomethyl)phosphonate is treated with KOTMS, the expected potassium ethyl(cyanomethyl)phosphonate is formed. thieme-connect.com However, in the case of a phosphonate bearing a carboethoxy group, KOTMS preferentially gives the potassium salt of diethyl phosphonoacetic acid, highlighting the reagent's higher reactivity towards the ester group under these conditions. thieme-connect.com This difference in reactivity is further illustrated by the reaction of ethyl dimethylcyanoacetate with KOTMS, which exclusively yields dimethylcyanoacetic acid potassium salt, indicating that ester hydrolysis proceeds readily at room temperature. thieme-connect.com

The mechanism for the dealkylation of dimethyl dithiophosphonates is proposed to begin with a nucleophilic attack of the trimethylsilanolate on the phosphorus atom. This is followed by the displacement of a methanethiolate anion, which then reacts with the intermediate trimethylsilyl (B98337) ester to yield a trimethylsilylmethylthio ether and the final potassium monomethyl phosphonothioate product. thieme-connect.com

Table 1: KOTMS-Mediated Conversion of Dialkyl Phosphonates to Potassium Monoalkyl Phosphonates

Entry Dialkyl Phosphonate Substrate Product Yield (%)
1 Diethyl (cyanomethyl)phosphonate Potassium ethyl(cyanomethyl)phosphonate High
2 Diethyl phosphonoacetate Potassium salt of diethyl phosphonoacetic acid High
3 Calix chemistryviews.orgarene dimethyl phosphonate Potassium monomethyl calix chemistryviews.orgarene phosphonate 84-98

Alkene Synthesis Strategies

This compound serves as an effective base for promoting the elimination of potassium arenesulfinate from specific alkyl aryl sulfones, leading to the stereoselective formation of E-alkenes. researchgate.net This reaction is particularly suitable for substrates that possess a benzyl or allyl group positioned alpha to the sulfone moiety. researchgate.net The base induces an elimination reaction, where the bulky nature of the KOTMS and the reaction conditions favor the formation of the thermodynamically more stable E-isomer.

A simple and mild protocol for the direct synthesis of vinyl nitriles from aldehydes and acetonitrile (B52724) has been developed using this compound. researchgate.net This transition-metal-free reaction employs KOTMS as a mild base and benzyl chloride as a promoter, allowing for the selective synthesis of E-configured vinyl nitriles at room temperature under air. researchgate.netresearchgate.net Mechanistic studies suggest that this transformation proceeds through a Knoevenagel condensation pathway. researchgate.net The reaction is generally complete within six hours and provides the desired products in good isolated yields. researchgate.net

Table 2: Synthesis of E-Vinyl Nitriles from Aldehydes and Acetonitrile

Entry Aldehyde Promoter Product Yield (%)
1 Benzaldehyde Benzyl Chloride (E)-Cinnamonitrile 95
2 4-Chlorobenzaldehyde Benzyl Chloride (E)-3-(4-Chlorophenyl)acrylonitrile 92
3 4-Methoxybenzaldehyde Benzyl Chloride (E)-3-(4-Methoxyphenyl)acrylonitrile 88
4 2-Naphthaldehyde Benzyl Chloride (E)-3-(Naphthalen-2-yl)acrylonitrile 90

Deprotection Methodologies

This compound is a highly efficient reagent for the deprotection of various functional groups, most notably for the saponification of esters to their corresponding carboxylic acids under mild, non-aqueous conditions. tcichemicals.comsrce.hr The reaction is typically performed in a solvent such as tetrahydrofuran at room temperature. srce.hr This method is applicable to a wide range of esters, including those of primary and secondary alcohols, as well as phenolic, allylic, and benzylic esters, providing the corresponding carboxylic acids in high to quantitative yields. srce.hr However, esters derived from tertiary alcohols are generally unreactive under these conditions. srce.hr The deprotection mechanism is believed to proceed through a nucleophilic attack of the silanolate anion on the ester's carbonyl carbon (BAC2 mechanism for phenyl esters) or on the alkyl carbon (BAL2 mechanism for alkyl esters). thieme-connect.comtcichemicals.com Beyond esters, KOTMS is also effective for removing other protecting groups like acetyl (Ac), benzoyl (Bz), and tert-butoxycarbonyl (Boc). chemistryviews.org

A significant advancement in the use of KOTMS is the development of a mild, one-pot protocol for the deprotection and subsequent functionalization of N-heterocycles. chemistryviews.orgresearchgate.net Traditional deprotection of N-heterocycles often requires harsh conditions that can limit synthetic utility. chemistryviews.org The system utilizing this compound in butyronitrile (PrCN) allows for the selective removal of various common N-protecting groups—including acetyl, benzoyl, tert-butoxycarbonyl (Boc), and sulfonyl groups—at room temperature. chemistryviews.org

Following deprotection, the resulting N-anion can be trapped in situ with an electrophile, achieving functionalization in the same operation. researchgate.net For example, the deacetylation of 1-acetyl-1H-indole-3-carbaldehyde followed by benzylation with a range of benzyl chlorides proceeds efficiently, affording the N-benzylated products in yields of 88–99%. chemistryviews.org This protocol is distinguished by its high efficiency, operational simplicity, and tolerance for sensitive functional groups like vinyl, halogens, nitro, and cyano groups. chemistryviews.org Mechanistic investigations point to a sequential deprotection-benzylation pathway that proceeds through an N-deacetylated intermediate. chemistryviews.org

Table 3: One-Pot Deprotection and Benzylation of N-Heterocycles

Entry N-Heterocycle Substrate Protecting Group Benzylating Agent Yield (%)
1 1-Acetyl-1H-indole-3-carbaldehyde Acetyl Benzyl chloride 95
2 1-Acetyl-1H-indole-3-carbaldehyde Acetyl 4-Methylbenzyl chloride 99
3 1-Acetyl-1H-indole-3-carbaldehyde Acetyl 4-Chlorobenzyl chloride 96
4 1-(tert-Butoxycarbonyl)-1H-indole Boc Benzyl chloride High

Utilization in Specialized Synthetic Pathways

This compound (KOTMS) is a versatile reagent in organic synthesis, primarily known for its role as a strong base and a nucleophile. Its utility extends to specialized synthetic pathways, including the construction of complex molecules and natural products, unique arylation reactions, and in specific reductive transformations.

Applications in Complex Molecule and Natural Product Synthesis

The unique reactivity of this compound has been harnessed in the synthesis of several complex and biologically active molecules. Its ability to effect transformations under relatively mild conditions makes it a valuable tool in multi-step synthetic sequences.

A notable application of this compound is in the synthesis of the cephalosporin antibiotic, Nitrocefin. nih.gov In this context, it is utilized for the hydrolysis of a methyl ester to the corresponding carboxylic acid, a critical step in the final stages of the synthesis. This transformation highlights the utility of KOTMS as a potent nucleophile for ester cleavage under non-aqueous conditions, which is often advantageous in the synthesis of sensitive molecules.

Furthermore, this compound has proven effective in the cleavage of oxazolidinone rings, which are important chiral auxiliaries in asymmetric synthesis. This strategy has been successfully employed in the synthesis of the natural product (R)-salmeterol, a long-acting β2-adrenergic receptor agonist. scispace.comresearchgate.netorgsyn.org The cleavage of the oxazolidinone moiety is a key deprotection step, allowing for the facile isolation of the desired chiral amino alcohol intermediate. This method provides a convenient and efficient alternative to traditional hydrolytic methods, which often require harsh conditions. scispace.com

The reactivity of this compound has also been demonstrated in the manipulation of complex natural product scaffolds. For instance, it has been used for the chemoselective opening of lactone rings in sweroside derivatives. researchgate.net This transformation provides access to valuable synthetic intermediates that can be further elaborated into other complex molecules. The ability of KOTMS to selectively cleave the lactone in the presence of other sensitive functional groups underscores its utility in the strategic modification of intricate molecular architectures. researchgate.net

Arylation Reactions via Desilylation

This compound plays a crucial role in novel, transition-metal-free arylation reactions. A significant application in this area is its use in promoting the desilylation of silyl-protected aryl diazenes to generate highly reactive aryl nucleophiles. This method provides a powerful tool for the formation of carbon-carbon bonds under mild conditions, avoiding the use of often toxic and expensive transition metal catalysts. semanticscholar.org

In this synthetic protocol, aryl nucleophiles are released from silicon-protected aryl-substituted diazenes through the action of this compound. The process involves the cleavage of a silicon-nitrogen bond, which is concomitant with the loss of dinitrogen gas, to generate the aryl anion. This in situ generated nucleophile can then react with a suitable electrophile, such as an imine, to form the desired arylated product.

A key advantage of this methodology is the ability to generate functionalized aryl alkali metals that can be difficult to prepare by other methods. The reaction tolerates a range of functional groups on the aryl nucleophile, making it a versatile tool for the synthesis of diverse molecular structures.

Below is a table summarizing the substrates and conditions for this transition-metal-free arylation:

Aryl Diazene PrecursorElectrophileProductYield (%)
Silyl-protected Phenyl DiazeneN-BenzoylbenzaldimineN-Benzoyl-α-phenylbenzylamine85
Silyl-protected 4-Methoxyphenyl DiazeneN-BenzoylbenzaldimineN-Benzoyl-α-(4-methoxyphenyl)benzylamine92
Silyl-protected 4-Chlorophenyl DiazeneN-BenzoylbenzaldimineN-Benzoyl-α-(4-chlorophenyl)benzylamine78

This table is illustrative and based on representative examples from the literature.

Role as a Reducing Agent in Specific Transformations

While this compound is primarily recognized for its basic and nucleophilic properties, it has been cited as a reducing agent in specific chemical transformations. However, detailed and direct examples of its use as a primary reducing agent are not extensively documented in the scientific literature.

In some contexts, it is suggested to be involved in reductive processes, but often in conjunction with a primary reducing agent. For instance, in the reduction of ester derivatives, this compound may act as a promoter or additive rather than the direct source of hydride. researchgate.net Its role in these cases may be to activate the substrate or the primary reducing agent.

Further research is required to fully elucidate the specific conditions and substrate scope under which this compound can function as a direct reducing agent in organic synthesis. Without concrete, well-documented examples of such transformations, its role as a reducing agent remains a less defined aspect of its chemical reactivity profile.

Potassium Trimethylsilanolate in Advanced Materials Science

Research into its Efficacy as a Silane (B1218182) Coupling Agent

Potassium trimethylsilanolate is recognized for its effectiveness as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic substrates. ntnu.nochemimpex.com Silane coupling agents are crucial in the formulation of composite materials, coatings, and adhesives, where a strong and durable bond between dissimilar materials is paramount. nbinno.comtcichemicals.comdakenchem.com

The general mechanism for a silane coupling agent involves the hydrolysis of alkoxy or other hydrolyzable groups to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, such as glass or metal oxides, forming stable covalent bonds (Si-O-Substrate). hengdasilane.com The organic functional group on the silane is then available to interact or react with the polymer matrix during curing or processing. While this compound itself does not have a traditional organic functional group for polymerization, its silanolate nature allows it to readily interact with and modify inorganic surfaces, promoting adhesion.

Precursor for Silicone Polymer Synthesis

This compound serves as a key precursor and catalyst in the synthesis of silicone polymers, which are widely used in high-performance adhesives, sealants, and coatings. ntnu.nochemimpex.com Its role is particularly prominent in the anionic ring-opening polymerization (AROP) of cyclosiloxanes. researchgate.net

The unique properties of silicone polymers, such as thermal stability, flexibility at low temperatures, and resistance to moisture and weathering, make them ideal for demanding applications in construction and automotive industries. ntnu.nochemimpex.com this compound is utilized in the production of these polymers, contributing to the formulation of advanced adhesives and sealants that require strong bonding and environmental resistance. chemimpex.com The synthesis process often involves the controlled polymerization of cyclic siloxane monomers to achieve polymers with specific molecular weights and functionalities tailored for adhesive and sealant applications.

This compound is an effective catalyst for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). researchgate.netmdpi.com This polymerization method allows for the synthesis of well-defined polydimethylsiloxanes with controlled molecular weights and narrow molecular weight distributions. ntnu.nomdpi.com

The polymerization is initiated by the nucleophilic attack of the trimethylsilanolate anion on a silicon atom of the cyclosiloxane ring, leading to the cleavage of a siloxane bond and the formation of a new, longer silanolate chain. This process continues with the propagation of the living anionic chain end. The kinetics of the polymerization are influenced by factors such as the monomer ring strain, with the more strained D₃ ring polymerizing significantly faster than the D₄ ring. gelest.com

Table 1: Comparison of Polymerization Rates for D₃ and D₄
Cyclosiloxane MonomerRelative Polymerization Rate
Hexamethylcyclotrisiloxane (D₃)~50 times faster than D₄
Octamethylcyclotetrasiloxane (D₄)Base rate

This controlled polymerization process is crucial for producing silicone polymers with the specific properties required for various advanced material applications.

Surface Modification Techniques Utilizing this compound

This compound is employed in surface modification techniques to alter the surface properties of materials, a notable example being the enhancement of hydrophobicity. chemimpex.com This is particularly beneficial for applications in coatings and textiles where water repellency is desired. chemimpex.com

The modification process typically involves the reaction of this compound with hydroxyl groups present on the surface of a substrate, such as silica (B1680970). This reaction results in the covalent bonding of trimethylsilyl (B98337) groups (-(CH₃)₃) to the surface. The presence of these nonpolar methyl groups imparts a hydrophobic character to the material, significantly reducing its affinity for water. capes.gov.br The degree of hydrophobicity can be controlled by the reaction conditions and the density of the grafted trimethylsilyl groups. This surface treatment can transform a hydrophilic material into one that is highly water-repellent.

Enhancing Mechanical Properties and Thermal Stability of Composite Materials

Research has indicated that this compound can be a valuable addition to composite materials to enhance their mechanical properties and thermal stability. ntnu.nochemimpex.com These improvements are critical for high-performance applications in the automotive and aerospace sectors. ntnu.no

In terms of thermal stability, studies on related systems have shown significant improvements. For instance, the use of potassium-containing compounds in epoxy composites has been demonstrated to increase their thermal stability. mdpi.com Furthermore, the initiation of polydiethylsiloxane polymerization with this compound has been studied, indicating its role in creating thermally stable silicone polymers. The thermal decomposition temperature of materials can be significantly increased through the incorporation of such silicon-based compounds.

Table 2: Illustrative Example of Thermal Stability Enhancement in Epoxy Composites with Potassium-Containing Compounds
MaterialDecomposition Temperature (Td10)Char Residue at 600 °C
Pure EpoxyReference ValueReference Value
Epoxy with Lamellar Cobalt Potassium Pyrophosphate (10wt%)IncreasedSignificantly Increased

Note: This table provides an illustrative example of the effect of potassium-containing additives on the thermal stability of epoxy composites, as direct data for this compound was not available.

Contributions to Organic-Inorganic Hybrid Materials Development

This compound has potential applications in the development of organic-inorganic hybrid materials, often synthesized via the sol-gel process. mdpi.comresearchgate.netmdpi.com These hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanoscale. nih.gov

The sol-gel process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form an inorganic network. mdpi.com Organically modified silicon precursors are often used to introduce organic functionalities into the inorganic matrix. Given its chemical nature as a silicon-containing precursor, this compound can be envisioned as a reactant in sol-gel synthesis. It can participate in the hydrolysis and condensation reactions to form a silica-based network that is inherently functionalized with methyl groups, contributing to the organic component of the hybrid material. This approach allows for the creation of materials with tailored properties for a wide range of applications, from biomedical devices to protective coatings. nih.gov

Computational and Theoretical Investigations of Potassium Trimethylsilanolate

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a primary computational method for investigating the electronic structure and geometry of molecules. It has been successfully applied to study various aspects of potassium trimethylsilanolate, from its fundamental structure to its role in complex catalytic systems.

This compound is utilized as a key promoter in various catalytic reactions, including the Suzuki-Miyaura cross-coupling. nih.gov Computational studies have been crucial in understanding its role in the catalytic cycle. In studies of the Suzuki-Miyaura reaction, an unprecedented binuclear palladium(I) complex containing a μ-phenyl bridging ligand was identified as a key intermediate when using this compound. nih.gov DFT calculations performed on this catalytic intermediate suggested that the complex exhibits an open-shell ground electronic state. nih.gov This theoretical insight is vital for explaining the reaction mechanism, as it points towards a pathway that differs from traditional mechanisms and has broad implications for understanding palladium-mediated cross-coupling reactions. nih.gov

While X-ray diffraction has shown that this compound exists as tetrameric units in the solid state, theoretical studies have been used to validate the existence of these species in the gas phase. nih.gov DFT calculations at the B3LYP/6-31+G* level of theory were employed to investigate the structural properties of the compound. nih.gov A simplified ionic cluster model based on a tetramer was developed and found to be the best model for reproducing the experimental structure, supporting mass spectrometry data that identified such tetrameric species in the gas phase. nih.gov The study also compared the validity of the tetramer model against simpler models, including a monomer of this compound. nih.gov

Computational Models Used for Gas-Phase Structural Analysis nih.gov
Species ModeledPurpose of ModelKey Finding
Tetrameric ClusterTo validate the existence of the solid-state structural unit in the gas phase.This model was found to be the most effective at reproducing the experimental structure.
Monomeric SpeciesTo serve as a simpler, comparative model against the tetramer.Less accurate in representing the experimental structure compared to the tetrameric model.
Anion SpeciesTo evaluate the properties of the trimethylsilanolate anion in isolation.Used as a baseline to understand the influence of the counterion on the overall structure.

As part of broader computational investigations into the structure of this compound, the geometry of the isolated trimethylsilanolate anion has also been theoretically optimized. nih.gov These calculations, performed in the gas phase, provide a fundamental understanding of the anion's intrinsic structural parameters without the influence of counterions or solvent molecules. This theoretical baseline is crucial for accurately assessing the structural and electronic changes that occur upon the inclusion of the potassium counterion and aggregation into larger clusters like the tetramer. nih.gov

Theoretical Modeling for Spectroscopic Interpretation

Theoretical modeling is an indispensable tool for the interpretation of complex experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign specific spectral features to distinct molecular motions or electronic transitions.

The assignment of bands in infrared (IR) and Raman spectra to specific molecular vibrations can be challenging, especially for molecules with many atoms. researchgate.net Theoretical modeling using DFT allows for the calculation of harmonic vibrational frequencies and their corresponding intensities. researchgate.net These predicted spectra can then be compared with experimental data, enabling a detailed and accurate assignment of vibrational modes. nih.gov This computational approach has been successfully applied to a wide range of molecules, including various potassium salts and silicate (B1173343) compounds. researchgate.netconicet.gov.ar While this is a standard and powerful methodology, a detailed computational study specifically assigning the vibrational modes for the complete this compound entity was not found in the searched literature.

Computational studies have underscored the critical importance of explicitly including the potassium counterion in quantum-mechanical calculations of trimethylsilanolate. nih.gov Modeling the trimethylsilanolate anion alone is insufficient to accurately describe the system's properties. Natural Bond Orbital (NBO) calculations performed on a tetrameric cluster model of this compound highlighted the significant role of the potassium counterion as a charge localizer within the structure. nih.gov This finding indicates that the K+ ion is not merely a spectator ion but actively participates in shaping the electronic and geometric structure of the compound, making its inclusion essential for realistic and predictive theoretical models. nih.gov

Advanced Computational Models and Principles Applied to Trimethylsilanolates

The study of this compound and related silanolates has been significantly advanced through the application of sophisticated computational models and theoretical principles. These methods provide insights into the electronic structure, reactivity, and thermodynamic properties of these compounds at an atomic and molecular level. Key computational approaches include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, each offering unique perspectives on the behavior of trimethylsilanolates.

Density Functional Theory (DFT) Calculations

Theoretical benchmarks for the thermochemistry of silanes and siloxanes have been established using a variety of DFT functionals and basis sets. researchgate.net Methods such as B3LYP with the 6-31G(d) basis set, as well as more computationally intensive methods like W1 and CBS-QB3, have been employed to accurately predict properties like proton affinities and reaction enthalpies. researchgate.net These calculations are crucial for understanding the fundamental energetic landscape of reactions involving silanolates. Theoretical studies have also been used to investigate the structure of alkali metal trimethylsilanolates, confirming experimental models and providing insights into the nature of the oxygen-metal bond through charge transfer calculations. thieme-connect.com

Representative Data from DFT Calculations on Silanol (B1196071) Systems
Computational MethodCalculated PropertySystemValue
B3LYP/6-31G(d)Proton AffinityH3SiOHCalculated Value (kJ/mol)
CBS-QB3Reaction Enthalpy (Condensation)2 x H3SiOH → (H3Si)2O + H2OCalculated Value (kJ/mol)
W1Bonding ParametersSi-O bond length in H3SiO-Calculated Value (Å)

Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, Molecular Dynamics simulations are employed to study the dynamic behavior of trimethylsilanolates and related systems over time. Reactive force fields, such as ReaxFF, have been utilized in MD simulations to model complex processes like the formation of silane (B1218182) monolayers on silica (B1680970) surfaces. escholarship.org These simulations can track the trajectories of individual atoms and molecules, providing a deeper understanding of reaction kinetics and mechanisms at the interface of materials. escholarship.orgnih.gov

MD simulations are also valuable for investigating the structure and dynamics of silanols on surfaces. For example, simulations have been used to study the behavior of surface silanols on silica gel, revealing information about their librational motions and hydrogen-bonding networks. researchgate.net This level of detail is essential for understanding the role of silanolates in surface modification and catalysis.

Parameters in Molecular Dynamics Simulations of Silane Systems
Simulation ParameterDescriptionTypical Application
Force FieldA set of parameters describing the potential energy of a system of atoms or molecules.ReaxFF for reactive systems, allowing for bond formation and breaking.
EnsembleA collection of possible states of a system, characterized by fixed thermodynamic variables (e.g., NVT - constant number of particles, volume, and temperature).Studying the equilibrium properties of silanolates in solution or on surfaces.
Time StepThe discrete interval at which the equations of motion are integrated.Typically on the order of femtoseconds (fs) for atomistic simulations.

The integration of these advanced computational models allows for a comprehensive understanding of the chemical and physical properties of this compound. DFT calculations provide a static, quantum mechanical picture of bonding and reactivity, while MD simulations offer a dynamic view of molecular interactions and transformations over time. Together, these theoretical principles and computational methods are indispensable for the rational design of new materials and catalytic processes involving trimethylsilanolates.

Advanced Spectroscopic and Structural Characterization of Potassium Trimethylsilanolate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the mechanistic details of reactions involving potassium trimethylsilanolate, particularly in the realm of palladium-catalyzed cross-coupling reactions. Detailed NMR studies have provided significant insights into reaction kinetics, the identification of transient intermediates, and the influence of the base on the catalytic cycle.

In the context of the Suzuki-Miyaura cross-coupling, 1H, 13C, 19F, and 31P NMR have been employed to monitor the reaction progress and characterize key species. For instance, kinetic analysis through 19F NMR has been used to determine the reaction order with respect to various reactants. In one such study, the partial reaction order in aryl bromide was found to be 0.49 ± 0.02, suggesting a complex mechanism where a reversible dissociation of a species occurs. scbt.com Furthermore, these studies have demonstrated that the Suzuki-Miyaura reaction promoted by this compound proceeds through a "boronate pathway". scbt.comsigmaaldrich.com

NMR has also been instrumental in characterizing unprecedented intermediates. A notable example is the identification of a binuclear palladium(I) complex with a bridging μ-phenyl ligand, which was characterized using a combination of NMR spectroscopy, mass spectrometry, and computational methods. scbt.comsigmaaldrich.com The impact of this compound on catalyst speciation has also been investigated using 31P NMR. These experiments have revealed that in the presence of KOTMS, the active catalyst can be diverted to form an inactive dimeric palladium-hydroxy species, [LnPd(Ar)(μ–OH)]2. mdpi.com The addition of halide salts was shown to mitigate this effect, favoring the formation of the active LnPd(Ar)(X) species, as observed by the resurgence of the original signals in the 31P NMR spectrum. mdpi.com

Table 1: Application of NMR Spectroscopy in KOTMS-Involved Reactions

Spectroscopic Technique Application Key Findings
19F NMR Reaction monitoring and kinetic analysis Determined a reaction order of approximately 0.49 for the aryl bromide in a Suzuki-Miyaura coupling. scbt.com
31P NMR Catalyst speciation studies Identified the formation of inactive [LnPd(Ar)(μ–OH)]2 in the presence of KOTMS and the regeneration of active LnPd(Ar)(X) upon halide addition. mdpi.com

Mass Spectrometry for Gas Phase Species Detection

Mass spectrometry (MS) is a powerful technique for identifying species in the gas phase and has been crucial in confirming the structural characteristics of this compound. Experimental evidence from mass spectrometry has substantiated the existence of tetrameric species of this compound in the gas phase. researchgate.net

Theoretical investigations, specifically at the B3LYP/6-31+G* level, have been conducted to understand the structural properties of this compound in the gas phase. researchgate.net These computational studies developed a simplified ionic cluster model based on the tetrameric units proposed to be the structural foundation of the compound in the solid state. researchgate.net The theoretical model's findings were in strong agreement with the experimental mass spectrometry data, thereby validating the presence of these tetrameric clusters in the gas phase. researchgate.net

Further computational analysis, such as Natural Bond Orbital (NBO) calculations, has highlighted the significant role of the potassium counterion in localizing charge within the structure of these gas-phase species. researchgate.net In the context of reaction mechanisms, specialized mass spectrometry techniques, such as cold electrospray ionization (CSI) and pressurized sample infusion (PSI), have been employed to maintain an inert atmosphere and low temperatures for the analysis of sensitive reaction mixtures containing this compound. scbt.com This allows for the detection and characterization of transient intermediates in catalytic cycles. scbt.com

Vibrational Spectroscopy (Raman and Infrared) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the forces between them.

The vibrational spectra of trimethylsilanol (B90980), the parent compound of this compound, have been studied to assign the vibrational frequencies of the SiOH group. researchgate.net Theoretical calculations, such as those using the B3LYP force field, have been employed to predict vibrational frequencies and aid in the assignment of observed IR and Raman bands. researchgate.net For trimethylsilanol in the gas phase, the SiOH deformation (bending) mode is predicted to contribute significantly to a vibration around 804 cm-1. researchgate.net

Upon deprotonation to form the trimethylsilanolate anion and subsequent association with a potassium cation, changes in the vibrational spectra are expected, particularly in the regions associated with the Si-O bond. In related potassium salts, vibrational spectroscopy has been used to distinguish between coordinated and purely ionic forms of anions. lookchem.com For instance, in potassium methanesulfonate, the absence of splitting in the asymmetric S–O stretching mode in the IR spectrum is consistent with a predominantly ionic interaction. lookchem.com A similar analysis of the Si-O stretching region in the vibrational spectrum of this compound can provide insights into the nature of the K-O bond. The spectra would also be characterized by vibrations of the trimethylsilyl (B98337) group, including Si-C stretching and methyl group rocking and deformation modes.

Table 2: Key Vibrational Modes in Trimethylsilanol and Related Systems

Vibrational Mode Typical Wavenumber Range (cm-1) Notes
O-H Stretch ~3700 Present in trimethylsilanol, absent in this compound.
C-H Stretches 2900 - 3000 Characteristic of the methyl groups.
Si-O-H Bend ~804 (gas phase) In trimethylsilanol, this mode can shift upon hydrogen bonding. researchgate.net
Si-O Stretch 900 - 1100 The position and splitting of this band are indicative of the bonding environment.

X-ray Diffraction Studies of Crystalline Forms and Tetrameric Units

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. Studies on this compound have revealed that it exists in a well-defined crystalline form.

The solid-state structure of this compound has been characterized by X-ray diffraction as being composed of tetrameric units. researchgate.net In these [KOSi(CH3)3]4 clusters, the potassium and oxygen atoms are arranged in a distorted cubane-like framework. researchgate.net This structural motif is a common feature among alkali metal alkoxides and siloxides. The tetrameric structure, first identified experimentally, has also been supported by theoretical models which show its stability. researchgate.net This cubane-like core structure is crucial for understanding the reactivity and solubility of this compound in non-polar organic solvents.

While detailed crystallographic parameters from single-crystal X-ray diffraction are not widely published in readily accessible literature, the fundamental structural unit has been established. The arrangement involves alternating potassium and oxygen atoms at the vertices of the cube, with a trimethylsilyl group attached to each oxygen atom.

Table 3: Structural Features of Crystalline this compound from X-ray Diffraction

Structural Feature Description
Aggregation State Tetrameric, [KOSi(CH3)3]4
Core Geometry Distorted cubane-like [K4O4] framework
Atomic Arrangement Alternating potassium and oxygen atoms at the vertices of the cubane-like structure

Thermal Analysis Techniques in Polymerization Research (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the thermal properties of polymers and understanding the kinetics of polymerization reactions. This compound is utilized as an initiator in the anionic ring-opening polymerization of cyclic siloxanes, and techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the resulting polymers.

In the synthesis of polydiethylsiloxane (PDES) initiated by this compound, DSC analysis was used to determine the thermal transitions of the polymer. tcichemicals.com The analysis revealed a glass transition temperature (Tg) for PDES at -142°C, along with complex crystallization behavior. tcichemicals.com TGA was used to assess the thermal stability of the PDES. The results indicated good thermal stability, with onset decomposition temperatures of 483°C under a nitrogen atmosphere and 452°C in air. tcichemicals.com

These thermal analysis techniques provide critical data for evaluating the performance of polymers synthesized using this compound as an initiator. The glass transition temperature, melting temperature, and decomposition profile are key parameters that dictate the potential applications of the polymeric materials. tcichemicals.com

Table 4: Thermal Properties of Polydiethylsiloxane Initiated by KOTMS

Thermal Analysis Technique Parameter Value
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) -142 °C tcichemicals.com
Thermogravimetric Analysis (TGA) Onset Decomposition Temperature (Nitrogen) 483 °C tcichemicals.com

Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., HPLC)

Chromatographic methods are widely used for monitoring the progress of chemical reactions and for the separation and analysis of products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable in studies involving this compound.

In the context of organic synthesis, HPLC can be used to follow the consumption of starting materials and the formation of products over time. This is particularly useful in optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. For reactions where this compound is used as a base or catalyst, aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed by HPLC to determine the conversion and yield. The use of HPLC for reaction monitoring has been noted in studies involving Suzuki-Miyaura cross-coupling reactions.

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography, is particularly relevant in polymerization research. In the anionic ring-opening polymerization of hexaethylcyclotrisiloxane (B1329422) initiated by this compound, GPC was used alongside 29Si NMR to show that intermolecular redistribution reactions occurred in the later stages of the polymerization. tcichemicals.com This information was crucial for understanding how high-molecular-weight polydiethylsiloxane was synthesized. tcichemicals.com

Q & A

Q. What are the standard synthetic routes for potassium trimethylsilanolate, and how is its purity validated in laboratory settings?

this compound is synthesized via the reaction of trimethylsilanol with potassium hydroxide under anhydrous conditions . Purity validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm structural integrity and titration methods to quantify active silanolate content. Karl Fischer titration is used to ensure low moisture levels, as hygroscopicity can compromise reactivity .

Q. What are the optimal storage conditions for this compound to maintain its stability?

KOSiMe₃ should be stored in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis. Solutions in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) should be prepared fresh or stored at –20°C for ≤1 month. Prolonged exposure to moisture or air leads to decomposition, forming siloxanes and potassium hydroxide .

Q. How is this compound employed in ester hydrolysis, and what are the key experimental parameters?

KOSiMe₃ acts as a mild base for hydrolyzing esters to carboxylic acids. A typical protocol involves dissolving the ester in THF, adding KOSiMe₃ (1.1–2.0 equiv), and stirring at room temperature for 1–24 hours. Reaction progress is monitored by TLC or GC-MS. Excess base is quenched with dilute HCl, followed by extraction and purification .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in Suzuki-Miyaura cross-coupling reactions?

KOSiMe₃ facilitates transmetalation by activating boronic esters via silicon-oxygen bond cleavage, enabling rapid coupling with aryl halides at room temperature. Its weak basicity minimizes side reactions compared to stronger bases like KOt-Bu. Studies using ¹⁹F NMR and kinetic assays reveal that silanolate coordination to palladium intermediates accelerates the catalytic cycle .

Q. How does this compound compare to sodium trimethylsilanolate (NaOSiMe₃) in protiodesilylation reactions?

KOSiMe₃ exhibits higher protiodesilylation efficiency due to its stronger Lewis acidity. For example, in toluene at 50°C, KOSiMe₃ achieves 57% conversion of aryl silanes to arenes within 1 hour, while NaOSiMe₃ requires prolonged reaction times. This difference is attributed to potassium’s lower electronegativity, enhancing silanolate nucleophilicity .

Q. What strategies mitigate side reactions (e.g., siloxane formation) during large-scale syntheses using KOSiMe₃?

Key strategies include:

  • Rigorous exclusion of moisture via Schlenk techniques.
  • Using anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Quenching reactions with acidic workup (e.g., 1M HCl) to neutralize residual silanolate before extraction.
  • Silica gel chromatography with hexane/ethyl acetate gradients to separate siloxane byproducts .

Q. How can contradictory data on KOSiMe₃’s catalytic efficiency in depolymerization reactions be resolved?

Discrepancies in silicone oil depolymerization yields (e.g., 96% vs. 80%) arise from variations in silanolate concentration and distillation protocols. Reproducibility requires strict control of reaction temperature (120–150°C), vacuum pressure (≤0.1 mbar), and silanolate loading (5–10 mol%). Quantitative GC-MS analysis of cyclic siloxanes (D3–D5) ensures accurate yield reporting .

Methodological Case Studies

Case Study: Application of KOSiMe₃ in the Synthesis of (R)-Salmeterol
KOSiMe₃ cleaves 1,3-oxazolidin-2-ones stereoselectively, enabling chiral amine synthesis. In (R)-salmeterol production, KOSiMe₃ (1.5 equiv) in THF at –20°C cleaves the oxazolidinone intermediate with >95% enantiomeric excess. The reaction is quenched with NH4Cl, and the product is isolated via flash chromatography .

Case Study: Troubleshooting Low Yields in Nitrile Hydrolysis to Primary Amides
Low yields often result from incomplete activation of the nitrile. Optimized conditions use KOSiMe₃ (2.0 equiv) in DMF at 80°C for 6–12 hours. Adding catalytic tetrabutylammonium iodide (10 mol%) enhances silanolate nucleophilicity, achieving >90% conversion. Post-reaction, the mixture is diluted with water and filtered to isolate the amide .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in KOSiMe₃ reactivity?

Batch variability is linked to residual potassium hydroxide or moisture. Pre-use characterization via FT-IR (absence of –OH stretches at 3200–3600 cm⁻¹) and ICP-OES (potassium content) ensures consistency. Adjusting equivalents (1.1–1.3× theoretical) compensates for minor purity fluctuations .

Q. What analytical techniques validate silanolate intermediates in reaction mechanisms?

In situ IR spectroscopy monitors silanolate formation (Si–O–K stretches at 950–1050 cm⁻¹). Electrospray ionization mass spectrometry (ESI-MS) detects transient intermediates, while X-ray crystallography of quenched samples confirms structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trimethylsilanolate
Reactant of Route 2
Potassium trimethylsilanolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.